(7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-23-17-7-3-4-8-18(17)25(14)16-10-11-24(13-16)22(26)20-12-15-6-5-9-19(27-2)21(15)28-20/h3-9,12,16H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDAHUOELRDDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, indicating a role in managing inflammatory conditions.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Enzyme Activity : It potentially inhibits enzymes involved in inflammatory processes.
- Antioxidant Mechanism : The presence of methoxy and benzofuran moieties may contribute to its ability to donate electrons and neutralize free radicals.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values varied among different cell types, indicating selective toxicity towards certain cancer cells while sparing normal cells.
Antioxidant Activity
In vitro assays using DPPH and ABTS radical scavenging methods revealed that the compound possesses strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.
Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent in therapeutic settings.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of benzofuran and benzimidazole possess significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting tumor growth.
Case Study:
A study demonstrated that benzofuran derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells, suggesting that modifications to the benzofuran structure could enhance anticancer activity. The incorporation of a benzimidazole moiety may further potentiate this effect by targeting multiple pathways involved in cancer progression .
Neuropharmacological Effects
The structural components of (7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone suggest potential interactions with neurotransmitter systems. Compounds containing benzimidazole have been noted for their ability to modulate the activity of neurotransmitter receptors, particularly in the central nervous system.
Research Findings:
Research has shown that similar compounds can enhance the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity. This suggests a potential application in treating neurological disorders such as Alzheimer’s disease or schizophrenia .
Antimicrobial Properties
The compound's structure indicates potential antimicrobial activity, particularly against bacterial strains. Benzimidazole derivatives have been documented to exhibit antibacterial properties, making this compound a candidate for further investigation in antimicrobial applications.
Case Study:
A derivative of benzimidazole was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth. This opens avenues for exploring this compound as a potential antimicrobial agent .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on related compounds have provided insights into how modifications can enhance efficacy and reduce toxicity.
Table 1: Summary of SAR Findings
| Compound Structure | Activity | Key Modifications |
|---|---|---|
| Benzofuran Derivative | Anticancer | Substituents at C7 enhance potency |
| Benzimidazole Derivative | Neuroactive | Methyl groups increase receptor affinity |
| Pyrrolidine-based Compound | Antimicrobial | Altering side chains improves spectrum |
Synthesis and Optimization
Further research is needed to optimize the synthesis of this compound to enhance yield and purity. Employing modern synthetic techniques such as microwave-assisted synthesis or flow chemistry could streamline production processes.
Clinical Trials
To fully establish its therapeutic potential, advancing this compound into preclinical and clinical trials will be essential. Evaluating its pharmacokinetics, toxicity profiles, and efficacy in vivo will provide critical data for its development as a pharmaceutical agent.
Comparison with Similar Compounds
Core Heterocyclic Systems
Benzofuran vs. Benzimidazole/Phenanthroimidazole
The benzofuran in the target compound differs from benzimidazole-based analogues like 3-(2-(4''-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile (MCNPIBI, ). MCNPIBI’s extended phenanthroimidazole system enables superior luminescent properties due to increased conjugation, whereas the target compound’s benzofuran may prioritize metabolic stability over electronic delocalization .
Methoxy Substitution The 7-methoxy group on benzofuran contrasts with the 2-methoxyphenoxy substituent in 2-((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methoxy)-1H-benzo[d]imidazole ().
Pyrrolidine-Benzoimidazole Substituents
Pyrrolidine Flexibility The pyrrolidine ring in the target compound provides conformational flexibility, similar to the butanoic acid chain in 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (). However, the carboxylic acid in ’s compound improves aqueous solubility, whereas the target’s pyrrolidine may favor lipophilicity and blood-brain barrier penetration .
2-Methylbenzimidazole vs. Nitro-Substituted Analogues The 2-methyl group on benzimidazole in the target compound likely reduces oxidative metabolism compared to 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzo[d]imidazol-2-yl)(phenyl)methanone ().
Methanone Linker and Electronic Effects
The central methanone linker is analogous to the pyrazole-thiophene methanone in 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (). The ketone in both compounds facilitates hydrogen bonding, but the thiophene-cyano group in introduces strong electron-withdrawing effects, altering redox properties compared to the target’s benzofuran .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of (7-methoxybenzofuran-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone?
- Answer : The synthesis typically involves multi-step condensation reactions. For example, benzimidazole-containing analogs are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Key parameters include solvent choice (e.g., DMF or THF), temperature control (reflux conditions at 80–100°C), and catalyst selection (e.g., tetrabutylammonium fluoride for deprotection steps). Purity optimization requires flash column chromatography with gradients like hexane:ethyl acetate (4:1) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer : Comprehensive characterization employs:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
- ¹H/¹³C-NMR to resolve aromatic protons (6.5–8.5 ppm) and pyrrolidine/pyrrolidinone moieties.
- HRMS for exact mass determination (±5 ppm accuracy).
- HPLC (>95% purity validation) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Answer : Stability studies should monitor degradation via:
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.
- Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Light exposure studies using ICH guidelines (e.g., UV-Vis at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) across structural analogs?
- Answer : Discrepancies often arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing membrane permeability, while bulky aryl groups may improve anticancer targeting via hydrophobic interactions .
- Assay variability : Standardize protocols (e.g., MIC vs. IC50) and use isogenic cell lines to control for genetic background effects .
Q. How can computational modeling guide the design of derivatives targeting tubulin's colchicine-binding site?
- Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- The pyrrolidine moiety forms hydrogen bonds with β-tubulin’s T179 residue.
- Benzofuran aromaticity facilitates π-π stacking with α-tubulin’s F351.
- MD simulations (>100 ns) assess binding stability and entropy-driven interactions .
Q. What experimental controls are essential when evaluating off-target effects in kinase inhibition assays?
- Answer : Include:
- Positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
- Counter-screening against unrelated kinases (e.g., EGFR, VEGFR2) to confirm selectivity.
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
Q. How do solvent polarity and pH influence the compound's tautomeric equilibrium in solution?
- Answer : The benzimidazole-pyrrolidine linkage exhibits pH-dependent tautomerism:
- In acidic conditions (pH < 4), the imidazole nitrogen is protonated, favoring the 1H-tautomer.
- Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while non-polar solvents (e.g., chloroform) promote enol tautomers. Monitor via UV-Vis spectroscopy (λ shifts at 270–320 nm) .
Methodological Considerations
Q. What in vitro models are optimal for evaluating neuroprotective potential without confounding cytotoxicity?
- Answer : Prioritize:
- Primary cortical neurons treated with glutamate or Aβ42 oligomers (dose range: 0.1–10 µM).
- MTT/LDH assays to differentiate neuroprotection (↑MTT, ↓LDH) from general cell health.
- Calcium imaging to assess NMDA receptor modulation .
Q. Which statistical approaches are robust for analyzing dose-response data with high variability?
- Answer : Apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
